N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
Propriétés
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c22-17(13-4-2-1-3-5-13)20-18-19-15-7-6-14(12-16(15)26-18)27(23,24)21-8-10-25-11-9-21/h6-7,12-13H,1-5,8-11H2,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECUAHUKBGHKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of 6-Amino-1,3-benzothiazole-2-thiol
The benzothiazole core is typically prepared via the Herz reaction, involving cyclization of 2-aminothiophenol with carbon disulfide under basic conditions:
Reaction Conditions
-
Reactants : 2-Amino-5-nitrothiophenol (1.0 eq), CS₂ (3.0 eq)
-
Base : KOH (2.5 eq) in ethanol/water (3:1 v/v)
-
Temperature : Reflux at 80°C for 12 hours
-
Yield : 68–72%
Sulfonation with Morpholine-4-sulfonyl Chloride
The nitro group at position 6 is reduced to an amine prior to sulfonation:
Stepwise Protocol
Amidation with Cyclohexanecarbonyl Chloride
The final amidation step employs Schotten-Baumann conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Acylating agent | Cyclohexanecarbonyl chloride (1.1 eq) |
| Base | NaOH (10% aq) |
| Solvent | THF/H₂O (2:1) |
| Reaction time | 3 hours |
| Isolated yield | 75% |
Preparation of 6-Morpholin-4-ylsulfonyl-1,3-benzothiazole-2-carbonyl Chloride
This route utilizes pre-sulfonated benzothiazole intermediates:
Key Reaction
Conditions
Amide Bond Formation
Coupling with cyclohexylamine under controlled pH:
Critical Parameters
-
Molar ratio : 1:1.05 (acid chloride:amine)
-
Solvent system : EtOAc/NaHCO₃ (sat.)
-
Temperature : 0–5°C
-
Workup : Sequential washes with 1M HCl and brine
-
Crystallization solvent : Hexane/EtOAc (4:1)
Reaction Optimization and Process Chemistry
Sulfonation Step Optimization
Comparative study of sulfonating agents:
| Agent | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Morpholine-4-sulfonyl chloride | 82 | 98.4 | 4 h |
| SO₂Cl₂ + morpholine | 67 | 91.2 | 8 h |
| ClSO₃H + morpholine | 58 | 89.7 | 12 h |
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| THF | 7.5 | 75 | <2% |
| DCM | 8.9 | 68 | 5% |
| DMF | 36.7 | 81 | 12% |
| EtOAc | 6.0 | 73 | 3% |
Optimal choice : THF/water biphasic system minimizes hydrolysis while maintaining reactivity.
Analytical Characterization
Spectroscopic Data Summary
Purity Assessment by HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | ACN/0.1% HCOOH (70:30) | 8.92 | 99.1 |
| HILIC (150 × 3.0 mm) | ACN/50mM NH₄OAc (85:15) | 6.45 | 98.7 |
Challenges and Mitigation Strategies
Common Synthetic Issues
-
Sulfonation Selectivity :
-
Amide Racemization :
-
Problem : Epimerization at cyclohexyl stereocenter
-
Prevention : Maintain reaction pH <8 and temperatures below 10°C during coupling
-
-
Byproduct Formation :
Scale-Up Considerations
Key Process Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Sulfonation time | 4 h | 6 h |
| Cooling requirement | Ice bath | Jacketed reactor |
| Workup method | Manual extraction | Continuous liquid-liquid extraction |
| Drying | Na₂SO₄ | Molecular sieves |
| Cycle time | 3 days | 5 days |
Critical note : Pilot-scale reactions require 15–20% excess of morpholine-4-sulfonyl chloride to compensate for reagent decomposition during prolonged storage .
Analyse Des Réactions Chimiques
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s sulfonyl group can also interact with various proteins, affecting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
2-mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
Benzothiazole-2-carboxamide: Studied for its anticancer activities. The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Activité Biologique
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The molecular formula for this compound is C18H23N3O4S. Its structure includes a benzothiazole moiety, which is often associated with diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzothiazole derivatives displayed remarkable inhibition against various fungal strains, suggesting a potential role in developing antifungal agents .
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Antifungal Activity : In a comparative study, a series of benzothiazole derivatives were tested against Cercospora arachidicola, with some showing EC50 values below 10 μg/mL. This indicates strong antifungal activity compared to standard treatments like thifluzamide .
- Anticancer Activity : A derivative of the compound was tested against various human cancer cell lines, demonstrating IC50 values in the micromolar range, which is promising for further drug development.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Cercospora arachidicola | <10 μg/mL | |
| Anticancer | Various human cancer cell lines | Micromolar range |
Table 2: Comparison of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antimicrobial & Anticancer | |
| 3-fluoro-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | Antimicrobial |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes in microbial and cancer cells. For example, studies suggest that compounds targeting succinate dehydrogenase (SDH) can disrupt cellular metabolism in fungi and cancer cells alike .
Q & A
Q. Strategy :
Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 4-position to enhance hydrophobic interactions.
Morpholine replacement : Test pyrrolidine or piperazine analogs to alter hydrogen-bonding networks.
Cyclohexane ring substitution : Replace with bicyclic systems (e.g., norbornane) to restrict conformational flexibility.
Validation : Kinase profiling panels (e.g., Eurofins DiscoverX) assess selectivity across 400+ kinases .
Advanced: What in vivo models are appropriate for evaluating this compound’s pharmacokinetic (PK) profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
